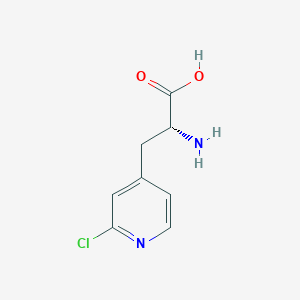
(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid typically involves the chlorination of pyridine derivatives followed by amination and subsequent coupling with a suitable amino acid precursor. One common method involves the use of phosphoryl chloride (POCl3) for chlorination, followed by nucleophilic substitution reactions to introduce the amino group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-yield chlorination and amination reactions. The scalability of these methods is crucial for commercial applications, ensuring that the compound can be produced in sufficient quantities for research and industrial use .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the amino group, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are often employed in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, oxidized amino acids, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
2-Chloropyridine: A halogenated derivative of pyridine, used in the synthesis of pharmaceuticals and agrochemicals.
4-Amino-2-chloropyridine: A versatile compound used as an intermediate in the production of drugs, pesticides, and dyes.
Pyrazolo[3,4-d]pyrimidine: A compound with significant biological activity, used in cancer research and drug development.
Uniqueness: (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid is unique due to its chiral nature and specific substitution pattern on the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
Clave InChI |
LHQLWGWKBFFKJA-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CN=C(C=C1C[C@H](C(=O)O)N)Cl |
SMILES canónico |
C1=CN=C(C=C1CC(C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


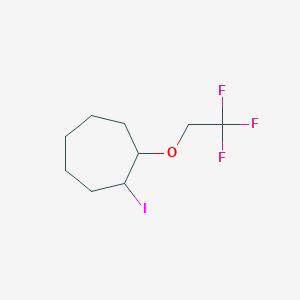
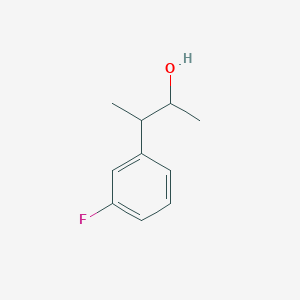
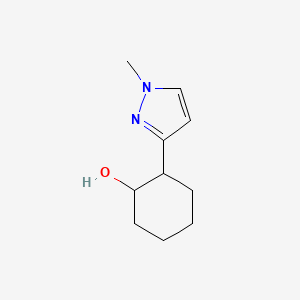
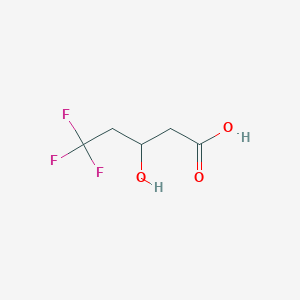

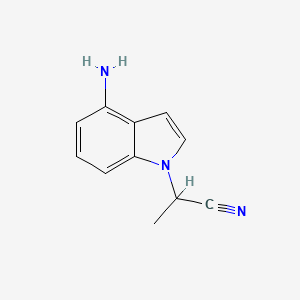

![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
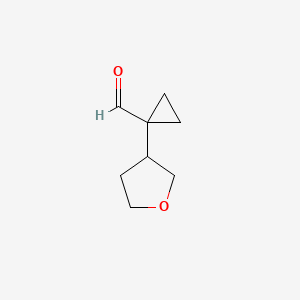

![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)

